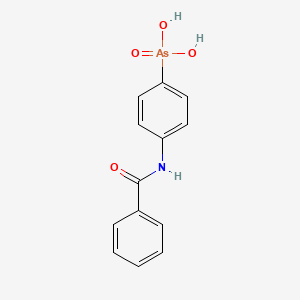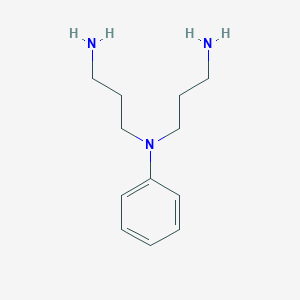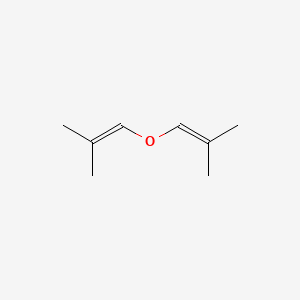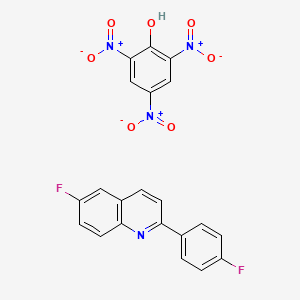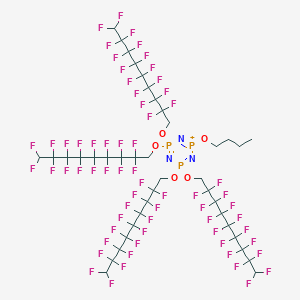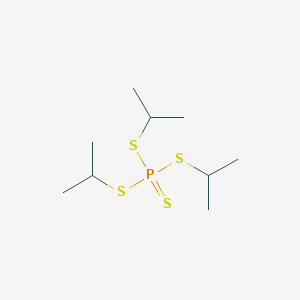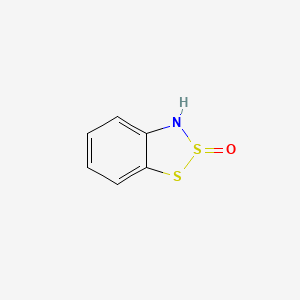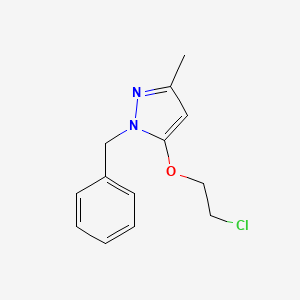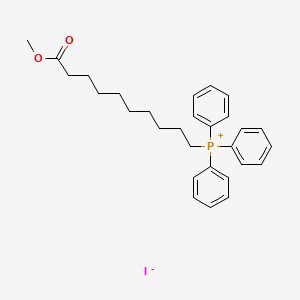
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione is an organic compound with the molecular formula C30H22O4S. This compound is characterized by the presence of two benzoyl groups and two phenyl groups attached to a thiirane ring, which also contains a dione functionality. It is a unique compound due to its structural complexity and the presence of multiple functional groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione typically involves the reaction of benzoyl chloride with diphenylthiirane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Ammonia, primary or secondary amines, alcohols, pyridine as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, esters.
科学的研究の応用
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of the thiirane ring allows for the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
2,3-Dibenzoyl-2,3-diphenylthiirane-1,1-dione can be compared with other similar compounds such as:
2,3-Dibenzoyl-1,4-diphenylbutane-1,4-dione: Similar in structure but lacks the thiirane ring, leading to different chemical reactivity and applications.
1,2-Dibenzoylethane: Contains fewer benzoyl groups and lacks the thiirane ring, resulting in different chemical properties.
1,3-Diphenyl-1,3-propanedione: Similar in having phenyl groups but differs in the position and number of functional groups.
The uniqueness of this compound lies in its combination of benzoyl, phenyl, and thiirane functionalities, which confer distinct chemical and biological properties.
特性
CAS番号 |
989-21-9 |
|---|---|
分子式 |
C28H20O4S |
分子量 |
452.5 g/mol |
IUPAC名 |
(3-benzoyl-1,1-dioxo-2,3-diphenylthiiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O4S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(33(27,31)32,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
InChIキー |
RHISAXAFLNJXAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2(C(S2(=O)=O)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


